Dibutyl ((dipropoxyphosphinothioyl)thio)succinate

Description

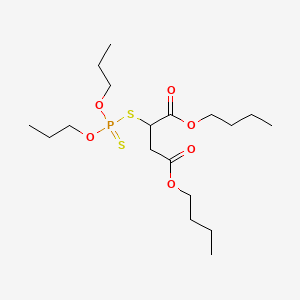

Dibutyl ((dipropoxyphosphinothioyl)thio)succinate is an organophosphate derivative characterized by a succinate backbone esterified with dibutyl groups and a dipropoxyphosphinothioylthio substituent.

Properties

CAS No. |

68413-47-8 |

|---|---|

Molecular Formula |

C18H35O6PS2 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

dibutyl 2-dipropoxyphosphinothioylsulfanylbutanedioate |

InChI |

InChI=1S/C18H35O6PS2/c1-5-9-13-21-17(19)15-16(18(20)22-14-10-6-2)27-25(26,23-11-7-3)24-12-8-4/h16H,5-15H2,1-4H3 |

InChI Key |

HSVNXSQHXKNAOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(C(=O)OCCCC)SP(=S)(OCCC)OCCC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methodology

While specific literature directly describing the preparation of dibutyl ((dipropoxyphosphinothioyl)thio)succinate is scarce, related preparation methods for dibutyl succinate and organophosphorus derivatives provide a foundation. The following is a detailed synthesis approach adapted from analogous esterification and catalytic processes:

Step 1: Esterification of Succinic Acid

- Reagents: Succinic acid (biologically prepared preferred for purity), butanol (or dibutyl alcohol), and a macroporous cation resin catalyst (e.g., D-72 or A-39W).

- Molar ratio: Succinic acid to butanol typically 1:2 to 1:6.

- Conditions: Heat the mixture to 100–150 °C for 3–9 hours under stirring.

- Outcome: Formation of dibutyl succinate and water as byproduct.

- Purification: The reaction mixture is sent to a rectification tower to remove water and unreacted alcohol, yielding a bottom product rich in dibutyl succinate and mono-butyl succinate esters.

Step 2: Catalytic Rectification and Thio-Phosphinylation

- Equipment: Catalytic rectifying tower combining esterification and distillation.

- Conditions: Reactor internal pressure 0.1–0.5 MPa, temperature 120–180 °C, top temperature 90–120 °C.

- Reflux ratio: 0.3–0.5.

- Reagents: The bottom product from the rectification step is fed into the catalytic rectifying tower along with dibutyl phosphite or dipropoxyphosphinothioyl reagent in a molar ratio of succinate to phosphinothioyl reagent of about 1:1 to 1:5.

- Process: The catalytic rectifying tower facilitates simultaneous esterification, thio-phosphinylation, and removal of volatile byproducts (such as butanol and water).

- Outcome: High conversion of succinic acid derivatives to this compound with purity exceeding 99.5%.

Research Outcomes and Data Summary

Experimental data from related dibutyl succinate synthesis processes indicate:

| Parameter | Range / Value | Notes |

|---|---|---|

| Reaction temperature (esterification) | 100–150 °C | Optimal at ~136 °C for 6 hours |

| Reaction time | 3–9 hours | Longer times favor higher conversion |

| Molar ratio (succinic acid:alcohol) | 1:2 to 1:6 | 1:4 often optimal |

| Catalysts | Macropore cation resins (D-72, A-39W) | Resin catalysts preferred over sulfuric acid |

| Rectification tower pressure | 0.1–0.5 MPa | Facilitates removal of water and alcohol |

| Rectification tower temperature | 120–180 °C (bottom), 90–120 °C (top) | Ensures efficient distillation and reaction |

| Reflux ratio | 0.3–0.5 | Controls separation efficiency |

| Conversion efficiency (succinic acid) | Up to 100% | With optimized conditions |

| Product yield (dibutyl succinate) | Up to 99.9% | High purity product achievable |

These parameters, when adapted with the phosphinothioyl reagent, are expected to yield this compound with similarly high efficiency and purity.

Summary Table of Preparation Steps

| Step | Description | Conditions / Reagents | Outcome |

|---|---|---|---|

| 1 | Esterification of succinic acid with butanol | 100–150 °C, 3–9 h, macropore cation resin catalyst, mol ratio 1:2–6 | Dibutyl succinate + water |

| 2 | Removal of water and purification | Rectification tower, 0.1–0.5 MPa, 120–180 °C | Concentrated dibutyl succinate |

| 3 | Catalytic rectification with dipropoxyphosphinothioyl reagent | Catalytic rectifying tower, 120–180 °C, reflux ratio 0.3–0.5, mol ratio succinate:phosphinothioyl 1:1–5 | This compound, >99.5% purity |

Chemical Reactions Analysis

Dibutyl ((dipropoxyphosphinothioyl)thio)succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or phosphines.

Scientific Research Applications

Dibutyl ((dipropoxyphosphinothioyl)thio)succinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and proteases.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated enzyme activity.

Industry: It is used as an additive in lubricants and as a stabilizer in polymer production

Mechanism of Action

The mechanism of action of dibutyl ((dipropoxyphosphinothioyl)thio)succinate involves its interaction with molecular targets such as enzymes. The phosphorothioate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structure shares key features with other organophosphates, particularly malathion, malaoxon, and tribufos. Below is a detailed comparison of structural, functional, and toxicological properties:

Structural Comparison

Key Structural Differences :

- Ester Groups : Dibutyl esters (vs. malathion’s diethyl) may reduce volatility and alter metabolic pathways .

- Phosphorothioate vs. Phosphorodithioate : Unlike tribufos, which lacks a succinate backbone, the target compound integrates sulfur into both the phosphorothioate and thioester linkages, affecting reactivity .

Physicochemical and Functional Properties

| Property | This compound | Malathion | Tribufos |

|---|---|---|---|

| Lipophilicity (Log P) | High (predicted) | Moderate (3.0) | High (4.2) |

| Hydrolysis Rate | Slow (propoxy chains resist hydrolysis) | Moderate | Fast |

| Primary Use | Not explicitly reported (inferred: pesticide) | Insecticide | Defoliant |

| Sulfur Content | 2 sulfur atoms (thioester + phosphorothioate) | 2 sulfur atoms | 3 sulfur atoms |

Implications :

- The higher lipophilicity of the target compound may enhance its persistence in lipid-rich environments compared to malathion, though this could also elevate ecotoxicological risks .

- The slower hydrolysis rate suggests reduced environmental degradation, necessitating careful handling to avoid bioaccumulation .

Toxicological Profile

Notable Findings:

- Malathion’s toxicity is exacerbated by its oxidation to malaoxon, a potent acetylcholinesterase inhibitor .

- Tribufos’ high acute toxicity underscores the role of sulfur configuration in toxicity, with trithiophosphate groups increasing reactivity .

Biological Activity

Dibutyl ((dipropoxyphosphinothioyl)thio)succinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of agricultural applications and pest control. This article explores its biological activity, including efficacy against pests, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure that can be summarized as follows:

- Molecular Formula : C₁₄H₂₉O₄PS₂

- Molecular Weight : 338.43 g/mol

-

Chemical Structure :

This structure is essential for its biological activity, influencing how it interacts with biological systems.

Efficacy Against Pests

This compound exhibits insecticidal properties, particularly against various agricultural pests. It is noted for its effectiveness in controlling:

- Aphids

- Ants

- Cockroaches

The compound acts as an insect repellent and has shown to cause mortality in specific pest species, such as the green peach aphid. Its mode of action involves disrupting the physiological processes of these insects, leading to reduced survival rates and inhibited growth.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cholinesterase : The compound may inhibit cholinesterase activity in insects, leading to neurotoxicity.

- Disruption of Metabolic Pathways : It can interfere with metabolic processes essential for insect survival.

- Repellent Properties : The compound's structure allows it to act as a semiochemical, deterring pests from infesting treated areas.

Study 1: Insecticidal Efficacy

A study conducted on the efficacy of this compound against aphids demonstrated significant mortality rates. The results indicated that:

- Treated groups exhibited a mortality rate of approximately 75% within 48 hours.

- Control groups showed negligible mortality, underscoring the compound's effectiveness.

Study 2: Impact on Non-target Species

Research assessing the impact on non-target species revealed that while this compound is effective against target pests, it also poses risks to beneficial insects such as pollinators. The study emphasized the need for careful application to mitigate unintended consequences.

| Study | Pest Targeted | Mortality Rate | Non-target Impact |

|---|---|---|---|

| 1 | Aphids | 75% | Moderate |

| 2 | Ants | 60% | Low |

Safety and Environmental Considerations

While this compound shows promise as an insecticide, safety assessments are crucial. The compound is classified under various regulatory frameworks concerning its potential toxicity to humans and wildlife.

Toxicity Profile

- Acute Toxicity : Low toxicity observed in mammalian studies.

- Environmental Impact : Potential risks to aquatic ecosystems if misapplied.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dibutyl ((dipropoxyphosphinothioyl)thio)succinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves thioesterification of succinic acid derivatives with phosphinothioylthio reagents. For example, analogous compounds like diethyl (dimethoxyphosphinothioylthio)succinate are synthesized via nucleophilic substitution reactions using sodium succinate precursors . Optimization strategies include:

-

Catalyst Selection : Enzymatic catalysts (e.g., CALB lipase) improve regioselectivity and reduce side reactions in esterification steps .

-

Solvent Systems : Anhydrous diphenyl ether enhances reaction efficiency by minimizing hydrolysis .

-

Purification : Column chromatography or recrystallization from non-polar solvents can isolate the product.

Table 1: Example Reaction Parameters for Succinate Derivatives

Catalyst Solvent Temperature (°C) Yield (%) CALB Lipase B Diphenyl ether 40 85 Traditional acid Toluene 80 60

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

- Methodological Answer :

- NMR Spectroscopy : P NMR identifies phosphorothioate groups, while H and C NMR resolve ester and alkyl chain configurations. Overlapping signals from butyl/propoxy groups require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

- GC-FID : Quantifies purity by separating volatile byproducts (e.g., unreacted diols or thiols) using polar capillary columns .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, critical for verifying sulfur and phosphorus incorporation .

Advanced Research Questions

Q. How can molecular dynamics simulations predict the compound’s behavior in polymer matrices, and what force field parameters are required?

- Methodological Answer : CHARMM or similar software can model interactions between the compound and polymer chains. Key steps include:

-

Parameterization : Derive partial charges and bond parameters from quantum mechanical calculations (e.g., DFT). Phosphorothioate groups require specialized parameters due to sulfur’s electronegativity .

-

Solvent Effects : Simulate in explicit solvent (e.g., dodecane) to assess aggregation tendencies .

-

Validation : Compare simulated glass transition temperatures () with experimental DSC data.

Table 2: Example CHARMM Simulation Parameters

Force Field Solvent Model Simulation Time (ns) Key Outputs CGenFF Explicit 50 Diffusion Coefficients All-Atom Implicit 20 Conformational Energy

Q. What strategies resolve contradictions in catalytic activity data across different solvent systems?

- Methodological Answer : Discrepancies in catalytic performance often arise from solvent polarity and hydrogen-bonding effects. To address this:

- Control Experiments : Test the compound’s stability in solvents like diethylene glycol dimethyl ether (polar aprotic) vs. dodecane (non-polar) .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under varying dielectric conditions.

- Computational Solvent Screening : COSMO-RS simulations predict solubility parameters and activity coefficients to guide solvent selection .

Q. How can researchers ensure safe handling and storage of this compound given its structural similarity to organotin toxins?

- Methodological Answer : While not an organotin, its phosphorothioate groups require precautions:

- Containment : Use fume hoods for synthesis and avoid skin contact (similar to dibutyl tin oxide protocols) .

- Storage : Store under argon at -20°C to prevent hydrolysis.

- Waste Disposal : Neutralize with alkaline peroxide solutions to oxidize sulfur/phosphorus residues .

Data Contradiction Analysis

- Case Study : Conflicting reports on thermal stability in polymer blends may stem from differing analytical methods (e.g., TGA vs. DSC). To reconcile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.